molecular formula C12H3Cl7O B12689147 2,2',3,4,5,5',6-Heptachlorodiphenyl ether CAS No. 727738-97-8

2,2',3,4,5,5',6-Heptachlorodiphenyl ether

Cat. No.: B12689147
CAS No.: 727738-97-8
M. Wt: 411.3 g/mol
InChI Key: CFYZMYMEFYKOFG-UHFFFAOYSA-N
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Description

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H3Cl7O. This compound is part of a group of chemicals known for their persistence in the environment and potential for bioaccumulation. It is characterized by the presence of seven chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. One common method is the pyrolysis of pentachlorophenol (PCP) and hexachlorobenzene (HCB) at elevated temperatures. For instance, the pyrolysis of HCB at 340°C for 6 hours can lead to the formation of various polychlorinated diphenyl ethers, including heptachlorodiphenyl ether .

Industrial Production Methods

Industrial production methods for polychlorinated diphenyl ethers often involve similar high-temperature condensation reactions. These processes are typically carried out in sealed reactors to control the reaction environment and ensure the formation of the desired chlorinated products. The use of catalysts and specific reaction conditions can further optimize the yield and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized products, such as polychlorinated dibenzofurans (PCDFs).

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Polychlorinated dibenzofurans (PCDFs)

    Reduction: Less chlorinated diphenyl ethers

    Substitution: Diphenyl ethers with different functional groups

Scientific Research Applications

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether involves its interaction with biological molecules and pathways. Due to its high chlorination, it is resistant to degradation and can persist in the environment. It can bind to cellular receptors and disrupt normal cellular functions, leading to toxic effects. The compound can also induce oxidative stress and interfere with endocrine signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,4,5,5’,6-Heptachlorodiphenyl ether is unique due to its specific chlorine atom arrangement, which influences its chemical properties and reactivity. Its high degree of chlorination makes it particularly stable and resistant to degradation, contributing to its persistence in the environment.

Properties

CAS No.

727738-97-8

Molecular Formula

C12H3Cl7O

Molecular Weight

411.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenoxy)benzene

InChI

InChI=1S/C12H3Cl7O/c13-4-1-2-5(14)6(3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H

InChI Key

CFYZMYMEFYKOFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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